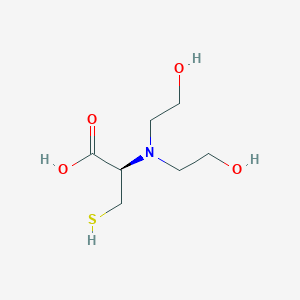
N,N-Bis(2-hydroxyethyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-hydroxyethyl)-L-cysteine is an organic compound that features both hydroxyl and amino functional groups This compound is derived from L-cysteine, an amino acid that plays a crucial role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
N,N-Bis(2-hydroxyethyl)-L-cysteine can be synthesized through the reaction of L-cysteine with diethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as zinc-doped calcium oxide nanospheroids, which facilitates the amidation process . The reaction is carried out at elevated temperatures, around 90°C, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as zinc-doped calcium oxide, allows for the recyclability of the catalyst and enhances the efficiency of the process .
化学反应分析
Types of Reactions
N,N-Bis(2-hydroxyethyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of ethers, esters, or other substituted derivatives.
科学研究应用
N,N-Bis(2-hydroxyethyl)-L-cysteine has a wide range of applications in scientific research:
作用机制
The mechanism by which N,N-Bis(2-hydroxyethyl)-L-cysteine exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
相似化合物的比较
Similar Compounds
N,N-Bis(2-hydroxyethyl)taurine: Similar in structure but derived from taurine instead of cysteine.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyethyl groups attached to an ethylenediamine backbone.
Uniqueness
N,N-Bis(2-hydroxyethyl)-L-cysteine is unique due to the presence of the cysteine moiety, which imparts distinct biochemical properties and potential therapeutic applications. The combination of hydroxyl and amino groups enhances its reactivity and versatility in various chemical reactions and industrial applications .
属性
CAS 编号 |
675585-12-3 |
|---|---|
分子式 |
C7H15NO4S |
分子量 |
209.27 g/mol |
IUPAC 名称 |
(2R)-2-[bis(2-hydroxyethyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H15NO4S/c9-3-1-8(2-4-10)6(5-13)7(11)12/h6,9-10,13H,1-5H2,(H,11,12)/t6-/m0/s1 |
InChI 键 |
PRSUOYSSWPHKJD-LURJTMIESA-N |
手性 SMILES |
C(CO)N(CCO)[C@@H](CS)C(=O)O |
规范 SMILES |
C(CO)N(CCO)C(CS)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


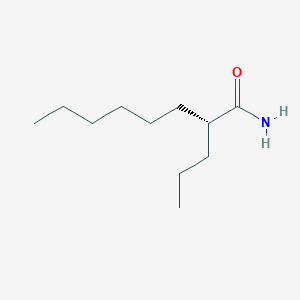
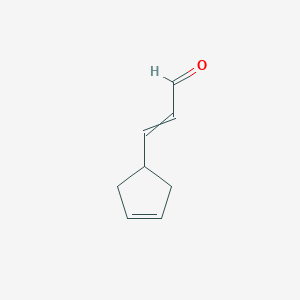

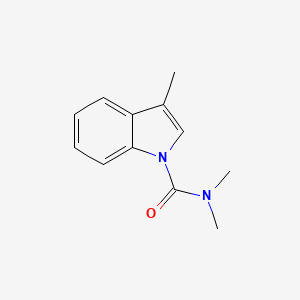
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)
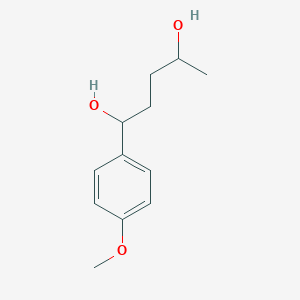
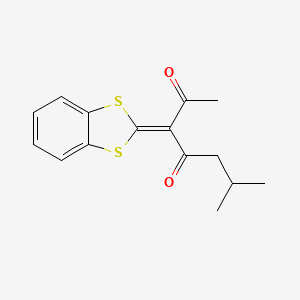
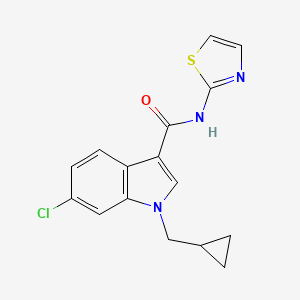

![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
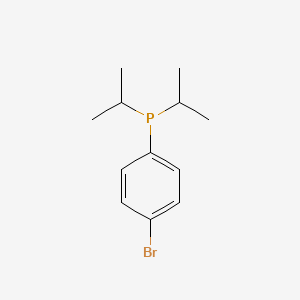
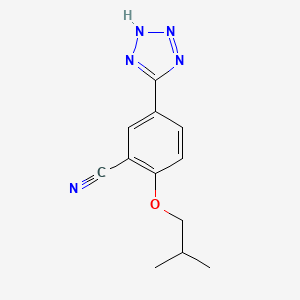
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)

